Kif15-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kif15-IN-1は、細胞分裂中の紡錘体形成に関与するモータータンパク質であるキネシンファミリーメンバー15(KIF15)を標的とする低分子阻害剤です。KIF15は、特に他のキネシン阻害剤に対する耐性を獲得したがん細胞において、紡錘体の双極性を維持するために重要な役割を果たします。 This compoundは、KIF15の活性を阻害し、その結果、がん細胞の増殖を抑制する能力があるため、がん研究において可能性を示しています .

準備方法

合成経路と反応条件: Kif15-IN-1の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、入手可能な文献では公開されていません .

工業生産方法: this compoundの工業生産方法は、広く文書化されていません。 化合物は大規模合成、精製、品質管理などの標準的な医薬品製造プロセスを使用して製造されている可能性が高く、これにより化合物の有効性と安全性は確保されます .

化学反応の分析

反応の種類: Kif15-IN-1は、主に低分子阻害剤に典型的な反応、つまり標的タンパク質であるKIF15との結合相互作用を起こします。 生理的条件下では、酸化、還元、置換などの有意な化学的変換は起こりません .

一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、目的の分子構造の形成を促進するためのさまざまな有機溶媒、触媒、保護基が含まれます。 これらの試薬や条件に関する具体的な情報は、一般には公開されていません .

生成される主要な生成物: this compoundの合成から生成される主要な生成物は、阻害剤そのものです。 標準的な保管および使用条件下では、有意な副生成物または分解生成物は報告されていません .

科学研究における用途

This compoundは、がん研究における潜在的な用途について、広く研究されています。特にEg5阻害剤などの他のキネシン阻害剤に対して耐性を示す、がん細胞の増殖を阻害する効果が期待されています。 この化合物は、腫瘍の増殖と転移を抑制する効果を調べるために、さまざまなin vitroおよびin vivo研究で使用されてきました .

これは、研究者が有糸分裂に関与する分子経路と、これらの経路を標的とする治療戦略の開発を調査するための貴重なツールとして機能します .

科学的研究の応用

Breast Cancer Studies

Recent studies have demonstrated that Kif15-IN-1 exhibits potent anti-proliferative effects across various breast cancer subtypes:

- Cell Line Studies : In vitro studies using MDA-MB231 and MCF7 cell lines revealed that this compound inhibited cell proliferation in a concentration-dependent manner. The compound's GI50 values indicate significant cytotoxicity against these cancer cells .

- Morphological Changes : Treated cells displayed notable morphological alterations, indicative of apoptosis and reduced viability .

Glioma Research

KIF15 has been identified as a potential therapeutic target in glioma:

- Upregulation in Tumors : Studies have shown that KIF15 is significantly upregulated in glioma tissues and correlates with poor prognosis .

- Knockdown Studies : Silencing KIF15 led to inhibited proliferation and induced apoptosis in glioma cells, suggesting that targeting this protein could be a viable therapeutic strategy .

Combination Therapies

This compound has also been explored in combination with other therapeutic agents:

- Synergistic Effects : A study highlighted the synergistic effects of combining this compound with ispinesib (another kinesin inhibitor) in gastric cancer cells, demonstrating enhanced efficacy compared to monotherapy .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

Kif15-IN-1は、KIF15のモータードメインに結合することで効果を発揮し、その運動性と機能を阻害します。この阻害は、紡錘体の形成と維持を阻害し、がん細胞において細胞周期停止とアポトーシスを引き起こします。 This compoundの分子標的には、KIF15のモーター活性に不可欠な、KIF15上の微小管結合部位が含まれます .

類似化合物との比較

Kif15-IN-1は、Eg5(KIF11)を標的とするイスピネシブやフィラネシブなどの他のキネシン阻害剤と比較して、KIF15に対する特異性において独特です。Eg5阻害剤は、広く研究されており、臨床試験で使用されてきましたが、これらの阻害剤に対する耐性は、しばしばKIF15の補償的活性によって生じます。 This compoundは、KIF15を直接阻害することでこの問題に対処し、抗がん剤の武器庫に貴重な追加剤となります .

類似化合物のリスト:- イスピネシブ(KIF11阻害剤)

- フィラネシブ(KIF11阻害剤)

- ARRY-520(KIF11阻害剤)

- KIF23阻害剤(他のキネシンファミリーメンバーを標的とする)

結論

This compoundは、KIF15の強力で特異的な阻害剤であり、がん研究と治療的用途において大きな可能性を秘めています。その独自の作用機序と、他のキネシン阻害剤に対する耐性を克服する能力により、さらなる開発と研究のための有望な候補となっています。

生物活性

Kif15-IN-1, a quinazolinedione derivative, has emerged as a potent inhibitor of the kinesin motor protein KIF15, which plays a critical role in spindle assembly and cell division. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

KIF15 is essential for the formation and stabilization of microtubules during mitosis. It acts as a cross-linker that reinforces k-fiber bundles within the mitotic spindle, thereby facilitating proper chromosome alignment and segregation. Inhibition of KIF15 disrupts these processes, leading to abnormal spindle formation and increased monopolarity in dividing cells.

This compound has been shown to inhibit KIF15 activity with an IC50 value of approximately 203 nM , significantly lower than previously reported values . This compound effectively abolishes KIF15-driven microtubule gliding in vitro, indicating its strong inhibitory potential.

Effects on Cell Division

Research has demonstrated that treatment with this compound leads to observable changes in cell morphology and behavior. In RPE-1 cells treated with 25 μM this compound, spindle lengths were reduced from 11.4 μm to 9.9 μm , suggesting that this compound mimics the effects observed with KIF15 knockdown . However, it does not significantly alter spindle bipolarity, maintaining a high percentage of bipolar spindles (96% in treated cells) similar to control groups.

In KIRC-1 cells, the percentage of pre-anaphase microtubule arrays exhibiting monopolarity increased from 43% in DMSO-treated cells to 84% post-treatment with this compound . This effect underscores the compound's ability to disrupt normal spindle assembly dynamics.

Implications for Cancer Therapy

KIF15 has been implicated in various cancers, including pancreatic cancer, where it promotes cell proliferation and migration through mechanisms involving cell cycle regulation and apoptosis evasion . The inhibition of KIF15 by compounds like this compound presents a promising therapeutic strategy.

Case Studies

- Pancreatic Cancer Models : In studies involving stable KIF15 knockdown in PANC-1 cells, significant reductions in cell proliferation were observed both in vitro and in vivo. The knockdown resulted in slower tumor growth rates in xenograft models compared to controls .

- Mechanistic Insights : Flow cytometry analyses indicated that KIF15 overexpression leads to enhanced G1/S phase transition, while its inhibition results in cell cycle arrest at the G1 phase . These findings suggest that targeting KIF15 could effectively slow down tumor progression.

Research Findings Summary Table

特性

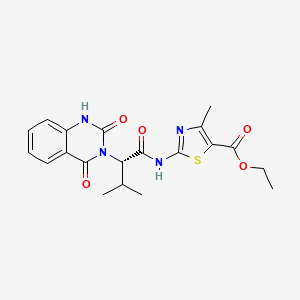

IUPAC Name |

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQKICGMSZCJL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。